Cas no 898373-72-3 (3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide)

3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide is a benzofuran-derived compound with a unique structural framework combining acetamido and carboxamide functional groups. Its key advantages include potential bioactivity due to the presence of the benzofuran core, which is known for its pharmacological relevance in medicinal chemistry. The 2-methylphenoxyacetamido moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carboxamide group offers opportunities for further derivatization or hydrogen bonding interactions, making it a versatile intermediate in drug discovery. This compound may serve as a scaffold for developing therapeutic agents targeting neurological or inflammatory pathways, given the structural similarities to bioactive benzofuran analogs. Its synthetic accessibility and modifiable structure further contribute to its utility in research applications.
3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide structure
898373-72-3 structure
Product Name:3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide
CAS No:898373-72-3
MF:C18H16N2O4
MW:324.330644607544
CID:5480213
Update Time:2025-06-09

3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
    • 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide
    • Inchi: 1S/C18H16N2O4/c1-11-6-2-4-8-13(11)23-10-15(21)20-16-12-7-3-5-9-14(12)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
    • InChI Key: GWHONIOIFVGHFQ-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(COC2=CC=CC=C2C)=O)=C1C(N)=O

3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide Pricemore >>

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3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide Related Literature

Additional information on 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide

Professional Introduction to Compound with CAS No. 898373-72-3 and Product Name: 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide

The compound with the CAS number 898373-72-3 and the product name 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in pharmaceutical development and therapeutic interventions. The molecular framework of 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

At the core of this compound's structure lies a benzofuran core, which is a well-documented scaffold in medicinal chemistry. Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a methylphenoxy group in the molecule further enhances its pharmacological potential by introducing additional binding sites for biological targets. This group is often associated with improved solubility and bioavailability, critical factors in drug design.

The acetamido moiety in the compound's name is another significant feature that contributes to its chemical reactivity and biological function. Acetamides are frequently employed in pharmaceuticals due to their ability to modulate enzyme activity and interact with specific receptors. In the context of 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide, this functional group likely plays a crucial role in mediating its interactions with biological targets, thereby influencing its therapeutic efficacy.

Recent research has highlighted the importance of molecular diversity in drug discovery, emphasizing the need for compounds with novel structures to overcome resistance mechanisms and enhance treatment outcomes. The unique combination of functional groups in 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide positions it as a promising candidate for further investigation. Studies have begun to explore its potential in various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions.

In the realm of oncology, benzofuran derivatives have shown promise as inhibitors of key enzymes involved in tumor growth and progression. The structural features of 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide suggest that it may interfere with pathways such as PI3K/Akt and MAPK signaling, which are frequently dysregulated in cancer cells. Preliminary computational studies have indicated that this compound exhibits favorable binding affinity to these targets, making it a compelling subject for further experimental validation.

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent another area where benzofuran derivatives have demonstrated therapeutic potential. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors is particularly relevant. The presence of the methylphenoxy group in 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide may enhance its ability to penetrate this barrier, thereby increasing its efficacy in treating neurological disorders.

Inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, are also being targeted by researchers investigating novel therapeutic agents. The anti-inflammatory properties of benzofuran derivatives are well-documented, largely attributed to their ability to modulate cytokine production and inhibit inflammatory pathways. The structural design of 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide suggests that it may possess similar mechanisms of action, offering a potential treatment option for patients suffering from chronic inflammatory diseases.

The synthesis of 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide presents unique challenges due to its complex molecular architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in constructing the desired molecular framework efficiently.

Quality control and analytical characterization are critical steps in ensuring the efficacy and safety of pharmaceutical compounds like 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the identity and purity of the compound. These analytical methods provide essential data for understanding its physicochemical properties and biological activity.

The future direction of research on 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide will likely involve both preclinical and clinical studies to evaluate its therapeutic potential further. Preclinical studies will focus on determining its mechanism of action, pharmacokinetic profile, and toxicity profile using cell culture and animal models. These studies will provide valuable insights into how the compound interacts with biological systems and whether it can be safely translated into human trials.

If preclinical results are promising, clinical trials will be initiated to assess the efficacy and safety of 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide in human patients. These trials will be designed to investigate specific indications where the compound shows promise, such as cancer or neurodegenerative diseases. Collaboration between academic researchers and pharmaceutical companies will be essential in advancing this compound through clinical development pipeline.

The broader impact of discoveries like 3-2-(2-methylphenoxy)acetamido-1-benzofuran-2-carboxamide extends beyond individual treatments; they contribute to our fundamental understanding of disease mechanisms at a molecular level. By identifying new targets and understanding how compounds interact with these targets, researchers can develop more rational approaches to drug design. This knowledge can also inform the development of combination therapies that leverage multiple mechanisms of action for improved patient outcomes.

In conclusion,898373 -72 - 3and its corresponding product name, 3 - 21 - ( 22 - methylphenoxyl ) acetamido - 11 - benzofurancarboxylic acid amide, represent a significant advancement in chemical biomedicine research . Their intricate structures , diverse functional groups , along with promising preliminary findings make them compelling candidates for further investigation . As research continues , we can anticipate new insights into their therapeutic potential , paving way innovative treatments . p >

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